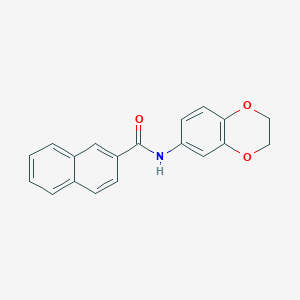

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthamide often involves complex organic synthesis routes. For example, the synthesis of naphthodioxinone derivatives, which share structural similarities, has been reported through reactions that utilize photochemical processes to achieve the desired molecular architecture (Kumbaraci et al., 2012). These processes highlight the intricate methods employed to construct benzodioxin and naphthamide frameworks.

Molecular Structure Analysis

The molecular structure of compounds within the scope of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthamide is characterized by X-ray crystallography and spectroscopic methods. The structural characterization often reveals detailed information about molecular conformations, bonding interactions, and crystal packing, contributing to a comprehensive understanding of the compound's molecular architecture. For instance, studies on similar naphthyridine derivatives provide insights into their crystal structures and the impact of different substituents on molecular geometry (Guillon et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthamide often explore their reactivity under various conditions. For instance, the synthesis and reaction of naphthalimide derivatives containing a thiophene ring at the C-4 position involve palladium-catalyzed direct C–H bond arylation (Zhengneng et al., 2013). These studies shed light on the chemical versatility and reactivity of such compounds.

Physical Properties Analysis

The physical properties of compounds structurally related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthamide, such as solubility, melting point, and stability, can be deduced from empirical data and theoretical calculations. Research focusing on the synthesis and characterization of similar compounds provides valuable data on their physical characteristics, which are crucial for understanding their behavior in various environments and applications.

Chemical Properties Analysis

Chemical properties, including reactivity with different reagents, stability under various conditions, and potential for participating in specific chemical reactions, are pivotal for compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthamide. Studies on related compounds, such as the synthesis and fluorescence property of novel 1,8-naphthalimide derivatives, offer insights into the chemical properties that define their utility in scientific research (Zhengneng et al., 2013).

科学的研究の応用

Photoinitiation and Polymerization

Compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthamide have been explored for their applications in the field of photoinitiation and polymerization. For instance, derivatives of 1,3-benzodioxole, which share structural similarities with the benzodioxin moiety in the compound of interest, have been synthesized and characterized for their potential as caged one-component Type II photoinitiators for free radical polymerization (Kumbaraci et al., 2012). These findings suggest that the benzodioxin component could play a significant role in photochemical processes, potentially making N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthamide a candidate for investigation in photopolymerization research.

Anticancer Research

Research on naphthalene and benzodioxin derivatives has shown promising anticancer activities. For example, benzyl and naphthalene methylphosphonic acid inhibitors have been synthesized and demonstrated anti-invasive and anti-metastatic activity in cancer models, highlighting the therapeutic potential of compounds with naphthalene and benzodioxin structures (Gupte et al., 2011). This suggests that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthamide could also have relevance in anticancer research, especially in studying mechanisms related to metastasis and invasion.

Fluorescent Materials and Sensors

Compounds with 1,8-naphthalimide cores, related to the naphthamide part of the compound of interest, have been synthesized for their luminescent properties, forming nano-aggregates with enhanced emission in aqueous solutions. These properties are utilized in developing fluorescent materials and sensors, indicating the potential for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthamide to be investigated for similar applications (Srivastava et al., 2017).

Environmental and Analytical Chemistry

The structural components of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthamide, particularly the naphthalene moiety, are of interest in environmental and analytical chemistry for detecting and quantifying pollutants. Studies on benzene- and naphthalenesulfonates, for instance, have developed methodologies for their extraction and unequivocal determination in industrial effluents, underscoring the importance of naphthalene derivatives in environmental monitoring (Alonso et al., 1999).

特性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19(15-6-5-13-3-1-2-4-14(13)11-15)20-16-7-8-17-18(12-16)23-10-9-22-17/h1-8,11-12H,9-10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRGCRQVTSTQMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)naphthalene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methyl-1,3-thiazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5509214.png)

![2-(5-{2-[(5-phenyl-2H-tetrazol-2-yl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5509222.png)

![1-{[4-(diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5509227.png)

![2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5509233.png)

![5-{[5-(2-fluorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509242.png)

![4-[(dimethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide](/img/structure/B5509248.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5509260.png)

![3-ethyl-8-(2-morpholin-4-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509288.png)

![N-[2-(2-ethoxyphenyl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5509307.png)

![1-[(5-acetyl-3-thienyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid](/img/structure/B5509313.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5509324.png)

![4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5509328.png)